3-(Thiophen-3-yl)-1-((3,3,3-trifluoropropyl)sulfonyl)pyrrolidine
Description
3-(Thiophen-3-yl)-1-((3,3,3-trifluoropropyl)sulfonyl)pyrrolidine is a fluorinated pyrrolidine derivative characterized by a thiophene substituent at the 3-position and a sulfonyl-linked 3,3,3-trifluoropropyl group at the 1-position. This compound combines a heterocyclic pyrrolidine core with electron-withdrawing sulfonyl and trifluoropropyl groups, which are known to enhance metabolic stability and modulate lipophilicity in medicinal and agrochemical applications .
Properties
IUPAC Name |
3-thiophen-3-yl-1-(3,3,3-trifluoropropylsulfonyl)pyrrolidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14F3NO2S2/c12-11(13,14)3-6-19(16,17)15-4-1-9(7-15)10-2-5-18-8-10/h2,5,8-9H,1,3-4,6-7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOSIPUCGVYAQQC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C2=CSC=C2)S(=O)(=O)CCC(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14F3NO2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Thiophen-3-yl)-1-((3,3,3-trifluoropropyl)sulfonyl)pyrrolidine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized via a cyclization reaction involving an appropriate amine and a dihaloalkane.
Introduction of the Thiophene Group: The thiophene group can be introduced through a cross-coupling reaction, such as the Suzuki or Stille coupling, using a thiophene boronic acid or stannane derivative.
Attachment of the Trifluoropropylsulfonyl Group: The trifluoropropylsulfonyl group can be introduced via a sulfonylation reaction using a trifluoropropylsulfonyl chloride in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
3-(Thiophen-3-yl)-1-((3,3,3-trifluoropropyl)sulfonyl)pyrrolidine can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The pyrrolidine ring can be reduced to form the corresponding amine.
Substitution: The trifluoropropylsulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones of the thiophene ring.
Reduction: Amines derived from the pyrrolidine ring.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Antifungal Activity
Research indicates that derivatives containing thiophene rings, similar to the target compound, exhibit significant antifungal properties. For instance, studies on related compounds have shown strong activity against various fungal pathogens such as Botrytis cinerea and Sclerotinia sclerotiorum at concentrations as low as 50 μg/ml . The incorporation of the sulfonyl group may further enhance these effects by increasing interaction with fungal enzymes.
Insecticidal Properties
Compounds with trifluoromethyl groups have been reported to possess insecticidal activity. Similar derivatives have demonstrated moderate insecticidal effects against pests like Mythimna separata and Spodoptera frugiperda at concentrations around 500 μg/ml . The unique structure of 3-(Thiophen-3-yl)-1-((3,3,3-trifluoropropyl)sulfonyl)pyrrolidine may provide an innovative approach to pest control in agricultural settings.
Anticancer Potential
Emerging research suggests that trifluoromethyl-containing compounds exhibit anticancer activities against various cancer cell lines such as PC3 (prostate cancer) and Hela (cervical cancer) cells . The ability of these compounds to inhibit cell proliferation makes them candidates for further investigation in cancer therapeutics.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions starting from readily available precursors. Characterization techniques such as NMR spectroscopy (both and ), mass spectrometry (HRMS), and infrared spectroscopy (IR) are employed to confirm the structure and purity of the final product .
Case Studies
These studies underline the potential of similar compounds in developing effective agricultural chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-(Thiophen-3-yl)-1-((3,3,3-trifluoropropyl)sulfonyl)pyrrolidine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoropropylsulfonyl group can enhance the compound’s lipophilicity and metabolic stability, while the thiophene and pyrrolidine rings can contribute to binding affinity and selectivity.
Comparison with Similar Compounds
Core Heterocycle Variations
Pyrrolidine vs. Pyridine/Thiazole Derivatives
- Thiazole Core (FA11) : The compound N-(4-Chloro-2-(5-fluoropyridin-3-yl)thiazol-5-yl)-N-(prop-2-yn-1-yl)-3-((3,3,3-trifluoropropyl)sulfonyl)propanamide (FA11) shares the sulfonyl-trifluoropropyl moiety but replaces pyrrolidine with a thiazole ring. Thiazole cores are common in agrochemicals due to their bioisosteric resemblance to pyrimidines, enabling interactions with enzyme active sites .
- Pyridine Derivatives: and highlight pyridine-based compounds with trifluoropropyl or silyl-protected hydroxymethyl groups.
Functional Group Comparisons
Sulfonyl vs. Thio/Other Groups
- The sulfonyl group in the target compound enhances polarity and hydrogen-bonding capacity compared to thioether analogs (e.g., 3-((3,3,3-trifluoropropyl)thio)propanamide in ). Sulfonation is a common strategy to improve oxidative stability and reduce metabolic degradation .
- In contrast, 3-(3-(Trifluoromethyl)phenyl)pyrrolidine hydrochloride () lacks the sulfonyl group but retains the trifluoromethyl group, which increases lipophilicity and may enhance blood-brain barrier penetration .
Trifluoropropyl Substituent Trends
The 3,3,3-trifluoropropyl group appears in multiple compounds (e.g., FA11, ). This group contributes to:
- Electron-withdrawing effects : Stabilizes adjacent sulfonyl or carbonyl groups.
- Metabolic resistance : Fluorine atoms reduce susceptibility to cytochrome P450 oxidation.
- Steric bulk : May influence binding pocket interactions, as seen in pesticidal FA11 .
Data Table: Structural and Functional Comparison
Research Implications
- The target compound’s combination of thiophene and sulfonyl-trifluoropropyl groups positions it as a candidate for studying sulfur-containing heterocycles in drug discovery.
- Discontinued analogs () highlight the need for optimizing trifluoropropyl stability, possibly through alternative substituents or protective strategies .
Biological Activity
3-(Thiophen-3-yl)-1-((3,3,3-trifluoropropyl)sulfonyl)pyrrolidine is a compound of interest in medicinal chemistry due to its potential biological activities. Its unique structure, which includes a thiophene ring and a trifluoropropyl sulfonyl moiety, suggests diverse interactions with biological targets. This article reviews the biological activity of this compound based on available research findings, including case studies and relevant data tables.
Chemical Structure and Properties
The compound can be described by the following chemical structure:
- Molecular Weight : 297.30 g/mol
- Solubility : The presence of the trifluoropropyl group may enhance lipophilicity, influencing its bioavailability and interaction with cellular membranes.
The biological activity of this compound is hypothesized to involve:
- Enzyme Interaction : The sulfonyl group can participate in hydrogen bonding and electrostatic interactions with enzyme active sites.
- Receptor Modulation : The thiophene moiety may facilitate binding to various receptors, potentially affecting signaling pathways.
Antiviral Activity
Research indicates that pyrrolidine derivatives exhibit significant antiviral properties. A study focusing on related compounds demonstrated that modifications at specific positions could enhance potency against viral targets such as HIV . The introduction of fluorinated groups has been shown to reduce metabolism and increase bioactivity.
Anticancer Potential
Compounds with similar structural features have been investigated for their anticancer properties. For instance, studies have shown that pyrrolidine derivatives can inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest .
Data Table: Biological Activity Summary
Case Studies
- HIV Inhibition : A series of pyrrolidine derivatives were synthesized and tested for their ability to inhibit HIV replication. The study highlighted the importance of structural modifications in enhancing antiviral potency .
- Cancer Cell Line Studies : Research on pyrrolidine analogs demonstrated their efficacy in inhibiting the proliferation of various cancer cell lines. Specific derivatives showed IC50 values in the low micromolar range, indicating promising anticancer activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
